

Firibastat vs. Placebo in Treatment-Resistant Hypertension: A Comparative Guide

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Compound of Interest

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An objective analysis of the clinical trial landscape for the first-in-class aminopeptidase-A inhibitor, firibastat, reveals a challenging journey from promising early-phase results to a definitive lack of efficacy in a pivotal Phase III trial for treatment-resistant hypertension. This guide provides a comprehensive comparison of firibastat against placebo, presenting key experimental data, detailed trial protocols, and a visual representation of its mechanism of action for researchers, scientists, and drug development professionals.

Efficacy in Treatment-Resistant Hypertension: A Tale of Two Phases

Early phase clinical trials of firibastat showed potential for blood pressure reduction. A Phase IIa study involving 34 patients with mild-to-moderate hypertension indicated that a 4-week treatment with firibastat could decrease daytime systolic ambulatory blood pressure by 2.7 mmHg and systolic office blood pressure by 4.7 mmHg compared to placebo.^[1] Another open-label Phase II study (NEW-HOPE) with 256 overweight or obese hypertensive patients, including a significant proportion of Black and Hispanic individuals, demonstrated a mean reduction in systolic automated office blood pressure (AOBP) of 9.5 mmHg after 8 weeks of treatment.^{[1][2]} This was particularly noteworthy as monotherapy with systemic renin-angiotensin system blockers can be less effective in these populations.^{[1][2]}

However, the pivotal international Phase III FRESH trial, designed to confirm these findings in a larger population with difficult-to-treat and resistant hypertension, failed to meet its primary endpoint.^[3] The trial randomized 514 patients to receive either firibastat or a placebo for 12

weeks.[3] At the end of the treatment period, the reduction in unattended office systolic blood pressure was nearly identical between the two groups, with a difference of only 0.03 mmHg (p=0.98).[3] Secondary endpoints, including 24-hour ambulatory blood pressure, also showed no significant difference between firibastat and placebo.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from the clinical trials of firibastat in hypertension.

Table 1: Phase II Clinical Trial Efficacy Data for Firibastat

Trial Identifier/ Phase	Patient Population	Treatment Group	N	Primary Endpoint	Change from Baseline	P-value
Phase IIa (NCT02322450)	Mild-to-moderate hypertension	Firibastat (1000 mg/d)	17	Daytime Systolic ABP	-2.7 mmHg (vs. placebo)	0.157
Office Systolic BP	-4.7 mmHg (vs. placebo)	0.151				
NEW-HOPE (Phase IIb, NCT03198793)	Overweight /obese, Stage 2 primary HTN	Firibastat (up to 500 mg BID)	254	Systolic AOBP	-9.5 mmHg	<0.0001
Diastolic AOBP	-4.2 mmHg	<0.0001				

Table 2: Phase III FRESH Trial Efficacy Data for Firibastat in Treatment-Resistant Hypertension

Trial Identifier/Phase	Patient Population	Treatment Group	N	Primary Endpoint	Change from Baseline (Systolic BP)	Difference vs. Placebo (mmHg)	P-value
FRESH (Phase III)	Difficult-to-treat/Resistant HTN	Firibastat (500 mg BID)	255	Unattended Office SBP	-7.82 mmHg	0.03	0.98
Placebo	259	Unattended Office SBP	-7.85 mmHg				

Safety and Tolerability Profile

Across the clinical trial program, firibastat was generally well-tolerated.[4] In the Phase II NEW-HOPE study, the most frequently reported treatment-related adverse events were headaches (4.3%) and skin reactions (3.1%).[4][5] No instances of angioedema were reported, and there were no significant changes in potassium, sodium, or creatinine levels.[1][2] The Phase III FRESH trial also reported no serious adverse events directly attributed to firibastat.[3] However, allergic skin reactions were observed in 5.1% of patients in the firibastat group compared to just one patient in the placebo group.[3]

Table 3: Key Adverse Events Reported in Firibastat Clinical Trials

Adverse Event	Phase II (NEW-HOPE)	Phase III (FRESH)
Headache	4.3%	Not specified
Skin Reactions	3.1%	5.1%
Serious Adverse Events	One case of erythema multiforme (0.4%)	None reported

Experimental Protocols

Phase III FRESH Trial Methodology (NCT03747392)

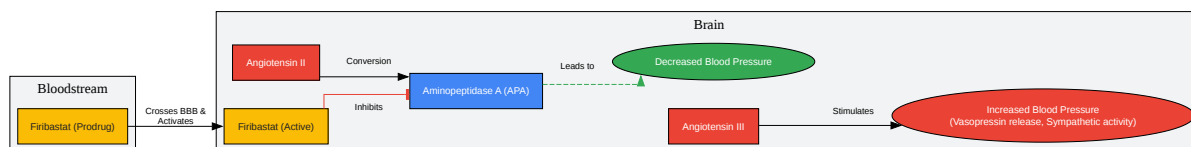
The Firibastat in treatment-RESistant Hypertension (FRESH) study was a multicenter, double-blind, placebo-controlled, randomized, parallel-group trial.^{[3][6]}

- **Patient Population:** The trial enrolled 514 patients with difficult-to-treat or resistant hypertension.^[3] Key inclusion criteria included an unattended office systolic blood pressure (SBP) between 140 and 180 mmHg despite treatment with at least two (difficult-to-treat) or three (resistant, including a diuretic) classes of antihypertensive agents at maximally tolerated doses.^{[3][7]}
- **Treatment Protocol:** Following a run-in period to ensure medication adherence, patients were randomized in a 1:1 ratio to receive either firibastat 500 mg twice daily or a matching placebo for 12 weeks, in addition to their baseline antihypertensive medications.^{[3][6]}
- **Primary Endpoint:** The primary efficacy endpoint was the change from baseline in unattended office systolic blood pressure at week 12.^{[3][6]}
- **Secondary Endpoints:** Secondary endpoints included changes in 24-hour ambulatory blood pressure, daytime ambulatory blood pressure, and nighttime ambulatory blood pressure.^[3]

Mechanism of Action: Targeting the Brain Renin-Angiotensin System

Firibastat is a first-in-class, orally active prodrug that acts as an inhibitor of aminopeptidase A (APA) in the brain.^{[8][9]} Unlike traditional antihypertensive drugs that target the peripheral renin-angiotensin system (RAS), firibastat is designed to cross the blood-brain barrier and modulate the central RAS.^[9]

Within the brain, APA is a key enzyme that converts angiotensin II into angiotensin III.^{[8][9]} Angiotensin III is a major effector peptide in the brain RAS, contributing to the regulation of blood pressure through several mechanisms, including stimulating the release of vasopressin, increasing sympathetic nervous system activity, and inhibiting the baroreflex.^{[8][10]} By inhibiting APA, firibastat reduces the formation of angiotensin III, thereby aiming to decrease central sympathetic outflow and lower blood pressure.^[9]

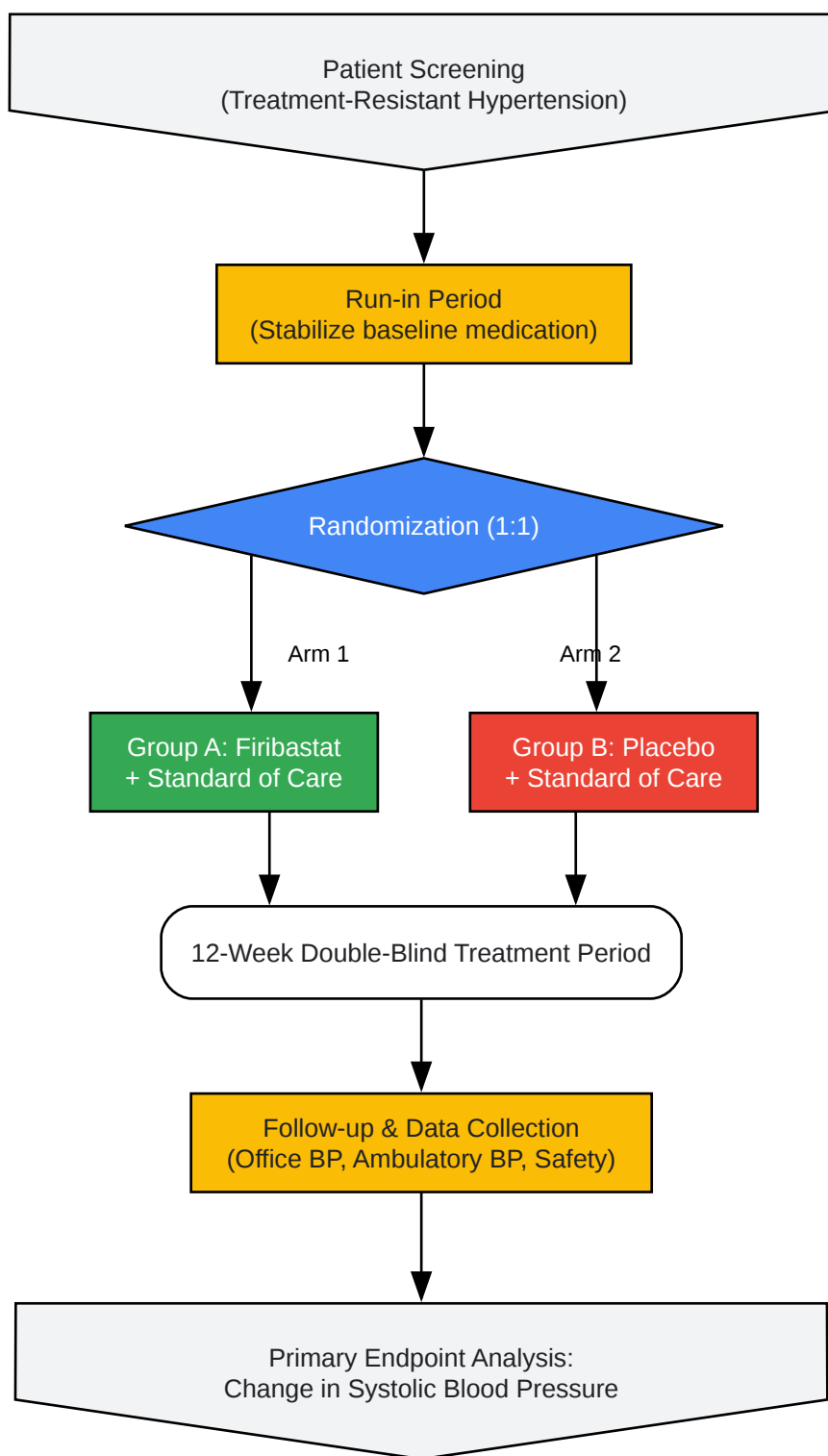


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Caption: Firibastat's mechanism of action in the brain.

Clinical Trial Workflow: Firibastat vs. Placebo

The typical workflow for a randomized, placebo-controlled clinical trial of firibastat in treatment-resistant hypertension is outlined below.



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Caption: Workflow of a typical firibastat clinical trial.

In conclusion, while firibastat presented a novel and promising mechanism for the treatment of hypertension by targeting the central renin-angiotensin system, the robust, placebo-controlled Phase III FRESH trial did not demonstrate a clinically meaningful benefit in patients with treatment-resistant hypertension. These findings underscore the critical importance of large-scale, well-controlled studies to validate early-phase clinical signals in drug development.

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